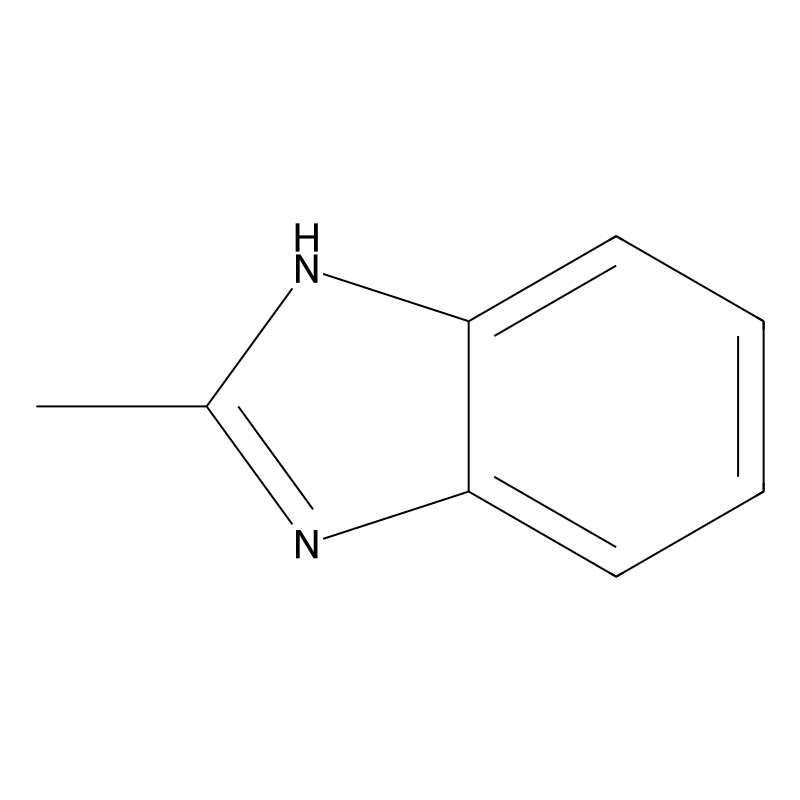

2-Methylbenzimidazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Medicinal Chemistry

- Antimicrobial activity: 2-Methylbenzimidazole serves as an essential pharmacophore, a structural component crucial for biological activity, in the development of various antibacterial and antifungal agents. This is because the benzimidazole ring system can disrupt essential cellular processes in microbes. Studies have shown promising results for 2-methylbenzimidazole derivatives against various bacterial and fungal strains [].

- Precursor for other drugs: 2-Methylbenzimidazole acts as a key precursor for synthesizing other classes of drugs, including substituted benzimidazo[1,2-a]quinolones. These compounds exhibit a broad spectrum of biological activities, including antibacterial and antiparasitic properties [].

Materials Science

- Coordination polymer synthesis: 2-Methylbenzimidazole plays a role in the synthesis of reversible solid-to-liquid phase transition coordination polymer crystals. These materials exhibit unique properties, including the ability to change from a solid to a liquid state and vice versa under specific conditions.

- Corrosion inhibition: Research suggests that 2-Methylbenzimidazole exhibits corrosion inhibition properties. This means it can potentially slow down the degradation of metals when applied as a coating or incorporated into other materials.

2-Methylbenzimidazole features a methyl group attached to the benzimidazole structure, which contributes to its unique chemical properties. The compound exhibits a melting point of approximately 175 °C and is typically encountered as a white solid. Its structure can be represented as follows:

textN / \ C C || || C C | | C----C // \\ H H

- Nucleophilic Substitution: The nitrogen atoms in the imidazole ring can act as nucleophiles, allowing for substitution reactions with electrophiles.

- Acid-Base Reactions: It readily forms salts with acids, showcasing its basicity due to the nitrogen atoms .

- Condensation Reactions: It can participate in condensation reactions with carboxylic acids, leading to the formation of various derivatives .

The biological activity of 2-methylbenzimidazole has garnered attention due to its potential medicinal properties. Research indicates that it exhibits:

- Antioxidant Activity: Studies have demonstrated that 2-methylbenzimidazole possesses significant antioxidant properties, which can be beneficial in mitigating oxidative stress-related conditions .

- Antimicrobial Properties: The compound has shown efficacy against various microbial strains, suggesting potential applications in pharmaceuticals and agriculture .

Several methods have been developed for synthesizing 2-methylbenzimidazole:

- Condensation Reaction: A common method involves the reaction of o-phenylenediamine with acetic acid under reflux conditions. This process typically yields high purity and good yields (up to 85%) of the desired product .text

o-Phenylenediamine + Acetic Acid → 2-Methylbenzimidazole - Electrospray Synthesis: Recent advances include microdroplet synthesis techniques that utilize electrospray methods to produce 2-methylbenzimidazole efficiently .

- Solvent-Assisted Methods: Using solvents like toluene during the synthesis can enhance the reaction conditions and yield .

2-Methylbenzimidazole finds utility in various fields:

- Pharmaceuticals: It serves as an important intermediate in the synthesis of drugs due to its biological activities.

- Agricultural Chemicals: The compound's antimicrobial properties make it suitable for developing agrochemicals.

- Materials Science: It is employed in creating high-performance composites and corrosion-resistant materials due to its stability and reactivity .

Research into interaction studies involving 2-methylbenzimidazole has revealed its ability to form complexes with metals, enhancing its utility in catalysis and materials science. Additionally, studies on its interactions with biological systems indicate potential pathways for drug development targeting specific diseases.

Several compounds share structural similarities with 2-methylbenzimidazole. Here are some notable examples:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Benzimidazole | Parent Compound | Lacks methyl substitution; widely studied for anticancer properties. |

| 1-Methylbenzimidazole | Methyl Substituent | Exhibits different solubility and reactivity patterns compared to 2-methylbenzimidazole. |

| 2-Ethylbenzimidazole | Ethyl Substituent | Demonstrates distinct biological activities and solubility characteristics. |

| 5-Methylbenzimidazole | Methyl at Position 5 | Alters biological activity compared to 2-methyl variant; used in different medicinal contexts. |

The unique placement of the methyl group in 2-methylbenzimidazole affects its chemical reactivity and biological activity, making it a distinct entity within the benzimidazole family.

XLogP3

LogP

Melting Point

UNII

GHS Hazard Statements

H302 (91.11%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (95.56%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (86.67%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (95.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant

Other CAS

615-15-6

Wikipedia

General Manufacturing Information

Dates

Stereoselective Alkylation of the Vinylketene Silyl N,O-Acetal and Its Application to the Synthesis of Mycocerosic Acid

Tatsuya Nakamura, Kei Kubota, Takanori Ieki, Seijiro HosokawaPMID: 26673532 DOI: 10.1021/acs.orglett.5b03422

Abstract

Stereoselective alkylation of the vinylketene silyl N,O-acetal possessing a chiral auxiliary has been achieved by using activated alkyl halides including allyl iodides, benzyl iodides, and propargyl iodide with Ag(I) ion in the presence of BF3·OEt2. The reaction proceeded to give reduced polyketides in high stereoselectivity. The synthesis of mycocerosic acid, a component of the cell envelope of Mycobacterium tuberculosis, has been accomplished by this methodology. During the synthetic studies, 2-methylbenzimidazole was found to be a bulky proton source which worked in the presence of liquid ammonia.Molecular structure and vibrational spectra of 2- and 5-methylbenzimidazole molecules by density functional theory

M Tahir Güllüoglu, Mustafa Ozduran, Mustafa Kurt, S Kalaichelvan, N SundaraganesanPMID: 20395166 DOI: 10.1016/j.saa.2010.02.032

Abstract

The FT-IR and FT-Raman spectra of 2-methylbenzimidazole (2-MB) and 5-methylbenzimidazole (5-MB) molecules have been recorded between 400-4000 cm(-1) and 50-3500 cm(-1) region, respectively. The molecular geometry and vibrational frequencies of 2- and 5-MB molecules in the ground state have been calculated by using the density functional methods (B3LYP) with 6-311++G(d,p) and 6-31 G(d,p) as basis sets. The total energy distributions (TEDs) for the normal modes were computed for the minimum energy structure of the molecules. Comparison of the observed fundamental vibrational frequencies of 2- and 5-MB molecules with calculated results by density functional B3LYP approach will give better result for our studied molecular vibrational problem.Synthesis and cytotoxic activity of novel tetrahydrobenzodifuran-imidazolium salt derivatives

Chao-Bo Zhang, Yang Liu, Zheng-Fen Liu, Sheng-Zu Duan, Min-Yan Li, Wen Chen, Yan Li, Hong-Bin Zhang, Xiao-Dong YangPMID: 28274630 DOI: 10.1016/j.bmcl.2017.02.053

Abstract

The synthesis of a series of novel 4-substituted 2,3,6,7-tetrahydrobenzo [1,2-b;4,5-b']difuran-1H-imidazolium salts is presented. The biological properties of the compounds were evaluated in vitro against a panel of human tumor cell lines. Results suggest that the 5,6-dimethyl-benzimidazole or 2-methyl-benzimidazole ring, and substitution of the imidazolyl-3-position with a 2-naphthylmethyl substituent or 2-naphthylacyl substituent, were important to the cytotoxic activity. Notably, 3-(2-Naphthylmethyl)-1-((2,3,6,7-tetrahydrobenzo[1,2-b;4,5-b']difuran-4-yl)methyl)-1H-5,6-dimethyl-benzimidazol-3-ium bromide (42) was found to be the most potent derivative against five human tumor cell lines with ICvalues of 1.06-4.34μM and more selective towards SMMC-7721, A549 and SW480 cell lines. 3-(2-Naphthylacyl)-1-((2,3,6,7-tetrahydrobenzo[1,2-b;4,5-b']difuran-4-yl)methyl)-1H-2-methyl-benzimidazol-3-ium bromide (37) showed higher selectivity to SMMC-7721 and MCF-7 cell lines with IC

values 2.7-fold and 8.4-fold lower than DDP. Study regarding to the antitumor mechanism of action showed that compound 37 could induce cell cycle G1 phase arrest and apoptosis in SMMC-7721 cells.

Design, synthesis and pharmacological evaluation of omeprazole-like agents with anti-inflammatory activity

Ahmed O H El-Nezhawy, Ayman R Biuomy, Fatma S Hassan, Ayman K Ismaiel, Hany A OmarPMID: 23453216 DOI: 10.1016/j.bmc.2013.01.070

Abstract

A new series of novel benzimidazole derivatives containing substituted pyrid-2-yl moiety and polyhydroxy sugar conjugated to the N-benzimidazole moiety has been synthesized and evaluated as orally bioavailable anti-inflammatory agents with anti-ulcerogenic activity. The anti-inflammatory and anti-ulcerogenic activities of these compounds were compared to diclofenac and omeprazole, respectively. In carrageenan-induced paw oedema assay, 2-methyl-N-((3,4-dimethoxypyridin-2-yl)methyl)-1H-benzimidazol-5-amine (12d) and 1-(1,2,3,5-tetrahydroxy-α-D-mannofuranose)-5-(((3,4-dimethoxypyridin-2yl)methyl)amino)-2-methyl-1H-benzimidazole (15d) displayed dose-dependent anti-inflammatory activities by decreasing the inflammation by 62% and 72%, respectively which is comparable to that of diclofenac (73%). In contrast to diclofenac, the anti-inflammatory activity of these compounds was not only free from any side effects on the gastric mucosa but also showed significant anti-ulcerogenic activity in rat pyloric ligation and ethanol-induced gastric ulcer models similar to that of omeprazole. Together, these findings suggest that 12d and 15d are potent anti-inflammatory agents with concurrent anti-ulcerogenic activity and support its clinical promise as a component of therapeutic strategies for inflammation, for which the gastric side effects are always a major limitation.The changing inhibition of early differentiation and general development in the chick embryo by 2-ethyl-5-methyl-benzimidazole and chloramphenicol

U B BLACKWOODPMID: 13971412 DOI:

Abstract

[Blood penicillin levels in man following administration of alpha, beta-bis(N,N-dimethyl-p-sulfonamido-benzylamino-ethane dipenicillin G associated with sodium penicillin G, of 1-(p-chlorobenzyl)-2-pyrrolidinyl-methyl-benzimidazole penicillin G associated with sodium penicillin G and of procaine penicillin]

L MASSA, G GIUSTIPMID: 14422102 DOI:

Abstract

Toxicity of a homologous series of 2-alkyl-5-methylbenzimidazoles in chick embryos

J J CLARY, U B BLACKWOOD, G J MOUNTNEYPMID: 13879786 DOI: 10.3181/00379727-110-27614

Abstract

Laboratory evaluation of a new nitrogen mustard, 2-[di-(2-chloroethyl)amino-methyl]benzimidazole, and of other 2-chloroethyl compounds

E HIRSCHBERG, A GELLHORN, W S GUMPPMID: 13472682 DOI:

Abstract

Inhibition of in vitro heme synthesis from N15glycine by 2-ethyl-5-methylbenzimidazole

L D ABBOTT Jr, M J DOBSONPMID: 13194694 DOI: 10.3181/00379727-86-21138

Abstract

Inhibition of influenza virus multiplication by alkyl derivatives of benzimidazole. III. Relationship between inhibitory activity and chemical structure

I TAMM, K FOLKERS, C H SHUNK, D HEYL, F L HORSFALL JrPMID: 13084843 DOI: 10.1084/jem.98.3.245